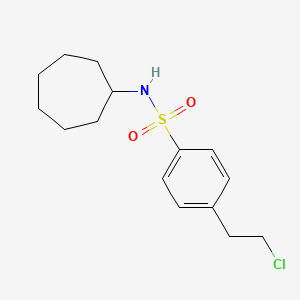
4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethyl)-N-cycloheptylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloroethyl group attached to a benzene ring, which is further substituted with a cycloheptyl group and a sulfonamide moiety
Preparation Methods
The synthesis of 4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives, chloroethyl compounds, and cycloheptylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as thionyl chloride. The reaction is typically carried out at controlled temperatures to ensure the desired product formation.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to optimize the yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
4-(2-Chloroethyl)-N-cycloheptylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical properties.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product.
Major Products: The major products formed from these reactions include substituted sulfonamides and other derivatives with modified functional groups.
Scientific Research Applications
4-(2-Chloroethyl)-N-cycloheptylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, leading to the inhibition of their activity.
Pathways Involved: It affects various biochemical pathways, including those related to cell division and DNA replication, which can result in cytotoxic effects on cancer cells.
Comparison with Similar Compounds
4-(2-Chloroethyl)-N-cycloheptylbenzenesulfonamide can be compared with other similar compounds, such as:
Mustard Gas Derivatives: Compounds like bis(2-chloroethyl)sulfide share structural similarities and exhibit similar chemical reactivity.
Sulfonamide Derivatives: Other sulfonamides with different substituents on the benzene ring can be compared in terms of their chemical properties and biological activities.
Uniqueness: The presence of the cycloheptyl group and the specific arrangement of functional groups make 4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide unique in its class, offering distinct chemical and biological properties.
Properties
CAS No. |
1018334-13-8 |
|---|---|
Molecular Formula |
C15H22ClNO2S |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide |
InChI |
InChI=1S/C15H22ClNO2S/c16-12-11-13-7-9-15(10-8-13)20(18,19)17-14-5-3-1-2-4-6-14/h7-10,14,17H,1-6,11-12H2 |
InChI Key |
OYYATVFLILKWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















